molecular formula C6H4ClNO2 B594414 Phenol, 2-chloro-6-nitroso- CAS No. 132215-35-1

Phenol, 2-chloro-6-nitroso-

Cat. No.: B594414
CAS No.: 132215-35-1
M. Wt: 157.553
InChI Key: QDPWCXIQZJHQEM-UHFFFAOYSA-N
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Description

Phenol, 2-chloro-6-nitroso- is an organic compound characterized by the presence of both chloro and nitroso functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-chloro-6-nitroso- typically involves the nitrosation of 2-chlorophenol. One common method is the reaction of 2-chlorophenol with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group at the ortho position relative to the hydroxyl group. The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: Industrial production of Phenol, 2-chloro-6-nitroso- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-chloro-6-nitroso- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products:

    Oxidation: 2-Chloro-6-nitrophenol.

    Reduction: 2-Chloro-6-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 2-chloro-6-nitroso- has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-chloro-6-nitroso- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.

Comparison with Similar Compounds

  • 2-Chloro-5-nitrosophenol
  • 4-Chloro-2-nitrosophenol
  • 2-Nitrosophenol

Comparison: Phenol, 2-chloro-6-nitroso- is unique due to the specific positioning of the chloro and nitroso groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.

Properties

CAS No.

132215-35-1

Molecular Formula

C6H4ClNO2

Molecular Weight

157.553

IUPAC Name

2-chloro-6-nitrosophenol

InChI

InChI=1S/C6H4ClNO2/c7-4-2-1-3-5(8-10)6(4)9/h1-3,9H

InChI Key

QDPWCXIQZJHQEM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)O)N=O

Synonyms

Phenol, 2-chloro-6-nitroso-

Origin of Product

United States

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